ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyridazinone ring, a thiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Pyridazinone Ring: The starting material, 2-fluorobenzoyl chloride, reacts with hydrazine hydrate to form 3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl.
Acetylation: The pyridazinone intermediate is then acetylated using acetic anhydride to form the acetylated product.
Thiazole Ring Formation: The acetylated intermediate undergoes a cyclization reaction with 2-bromo-4-methylthiazole to form the thiazole ring.
Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst to form the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- Ethyl 4-[({[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and its potential biological activity
Properties
Molecular Formula |
C19H17FN4O4S |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H17FN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-6-4-5-7-13(12)20/h4-9H,3,10H2,1-2H3,(H,21,22,25) |
InChI Key |
URASMNJIBDEUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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